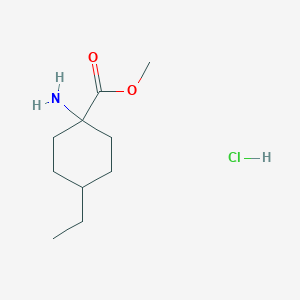
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: is a boronic acid derivative that contains a fluorine atom and a morpholine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, 2-fluoro-6-morpholin-4-ylpyridine, undergoes a boronic acid formation reaction using a boron reagent such as boronic acid chloride or boronic acid ester.
Purification: : The resulting boronic acid is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium(II) acetate and a base such as sodium carbonate.
Oxidation and Reduction: : The boronic acid group can be oxidized to boronic esters or reduced to boronic alcohols, depending on the reaction conditions.
Substitution Reactions: : The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid acts as a nucleophile, forming a bond with the electrophilic carbon of the halide. The molecular targets and pathways involved can vary based on the biological or medicinal context.
Comparación Con Compuestos Similares
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can be compared to other boronic acids and pyridine derivatives, such as:
Phenylboronic acid: : Similar in structure but lacks the fluorine and morpholine groups.
2-Morpholin-4-ylpyridin-4-yl)boronic acid: : Similar but without the fluorine atom.
2-Fluoro-6-morpholin-4-ylpyridine: : A related compound without the boronic acid group.
This compound .
Propiedades
IUPAC Name |
(2-fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRSTNSBVGOCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine](/img/structure/B8120199.png)


![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B8120223.png)


![O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8120240.png)


![[3-Bromo-2-fluoro-6-(4-methylpiperazin-1-YL)pyridin-4-YL]boronic acid](/img/structure/B8120271.png)
![(7-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8120277.png)

